molecular formula C10H9NO2 B1294865 Indole-2,3-dione, 5,6-dimethyl- CAS No. 73816-46-3

Indole-2,3-dione, 5,6-dimethyl-

Cat. No.: B1294865
CAS No.: 73816-46-3
M. Wt: 175.18 g/mol
InChI Key: BRWIXNVFRUVHEU-UHFFFAOYSA-N
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Description

Indole-2,3-dione, 5,6-dimethyl- is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound Indole-2,3-dione, 5,6-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 104995. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Indole-2,3-dione, 5,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indole-2,3-dione, 5,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Indole-2,3-dione, 5,6-dimethyl- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

Indole-2,3-dione, 5,6-dimethyl- has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

The molecular mechanism of action of Indole-2,3-dione, 5,6-dimethyl- involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, leading to downstream signaling events that alter cellular function . Additionally, it can inhibit certain enzymes, thereby modulating the biochemical pathways in which these enzymes are involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Indole-2,3-dione, 5,6-dimethyl- can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of Indole-2,3-dione, 5,6-dimethyl- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antioxidant activity and protection against cellular damage . At higher doses, it can induce toxic or adverse effects, including oxidative stress and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.

Metabolic Pathways

Indole-2,3-dione, 5,6-dimethyl- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play roles in its metabolism and detoxification . These interactions can influence metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of Indole-2,3-dione, 5,6-dimethyl- within cells and tissues involve specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within the cell . Additionally, binding proteins can influence its localization and accumulation in specific cellular compartments.

Subcellular Localization

Indole-2,3-dione, 5,6-dimethyl- exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, thereby modulating its biochemical activity.

Properties

IUPAC Name

5,6-dimethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-5-3-7-8(4-6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWIXNVFRUVHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224244
Record name Indole-2,3-dione, 5,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73816-46-3
Record name 5,6-Dimethylisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73816-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-2,3-dione, 5,6-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,3-dione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104995
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Record name Indole-2,3-dione, 5,6-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione
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Synthesis routes and methods I

Procedure details

3,4-Dimethylaniline was converted into 3,4-dimethylisonitrosoacetanilide by reaction with chloral hydrate and hydroxylamine, using the method described in "Organic Syntheses," Collective Volume I, page 327. The 3,4-dimethyl-isonitrosoacetanilide was cyclized with sulfuric acid, according to the method of Baker et al., Journal of Organic Chemistry, 17, 149 (1952), to give 4,5-dimethylisatin (m.p. 225°-226° C.) and 5,6-dimethylisatin (m.p. 217°-218° C.).
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Synthesis routes and methods II

Procedure details

3,4-Dimethylaniline was converted into 3,4-dimethyl-isonitrosoacetanilide by reaction with chloral hydrate and hydroxylamine, using the method described in "Organic Syntheses," Collective Volume I, page 327. The 3,4-dimethyl-isonitrosoacetanilide was cyclized with sulfuric acid, according to the method of Baker et al., Journal of Organic Chemistry, 17, 149 (1952), to give 4,5-dimethylisatin (m.p. 225°-226° C.) and 5,6-dimethylisatin (m.p. 217°-218° C.).
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